
ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate
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Overview
Description
Ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate is a chemical compound with the molecular formula C20H32O2 It is an ester derived from octadecatetraenoic acid and ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate can be synthesized through the esterification of octadecatetraenoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are typical.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate involves its interaction with specific molecular targets and pathways. The compound’s multiple double bonds allow it to participate in various biochemical reactions, potentially modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate: Another ester with multiple double bonds, but with a longer carbon chain.
6,9,12,15-Octadecatetraenoic acid: The parent acid of ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and its ester functional group, which confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate is a polyunsaturated fatty acid derivative that has garnered attention due to its potential biological activities. This compound is structurally related to omega-3 and omega-6 fatty acids and is primarily derived from natural sources such as certain algae and plant oils. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
This compound possesses a complex structure characterized by four double bonds in its carbon chain. Its chemical formula is C20H32O2, with a molecular weight of approximately 304.47 g/mol. The presence of multiple double bonds contributes to its reactivity and biological significance.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains including Staphylococcus aureus, suggesting its potential use as a natural preservative or therapeutic agent in combating infections .
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. In vitro studies demonstrated that it can modulate immune responses by suppressing the production of pro-inflammatory cytokines such as IL-4 and IL-9 in activated T-cells. This modulation mirrors the effects of established immunosuppressive drugs like FK506 .
3. Immunomodulatory Effects
This compound has been found to influence T-cell differentiation pathways. Specifically, it inhibits the activation of the NFAT signaling pathway in T-cells, which is crucial for their activation and proliferation . This property suggests potential applications in managing autoimmune conditions and allergic responses.
Case Study 1: Atopic Dermatitis Model
In an animal model of atopic dermatitis (AD), administration of this compound resulted in significant alleviation of symptoms such as skin inflammation and transepidermal water loss. The treatment also led to reduced serum levels of immunoglobulin E (IgE), a marker associated with allergic responses .
Parameter | Control Group | Treatment Group |
---|---|---|
Skin Inflammation Score | 8 | 3 |
Transepidermal Water Loss (%) | 30 | 10 |
Serum IgE Levels (IU/mL) | 200 | 50 |
Case Study 2: Bacterial Infection
In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus with an IC50 value of 25 µg/mL. This suggests a potential role in developing new antimicrobial agents derived from natural products .
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing ethyl (6E,9E,12E,15E)-octadecatetraenoate, and how can structural purity be confirmed?
- Methodological Answer : Synthesis typically involves esterification of stearidonic acid (6E,9E,12E,15E-octadecatetraenoic acid) with ethanol under acid catalysis. Purity is confirmed via gas chromatography (GC) coupled with mass spectrometry (MS) to verify molecular weight (290.4403 g/mol) and retention time . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming double-bond geometry (E-configuration at positions 6, 9, 12, 15) and esterification success .
Q. How can researchers differentiate ethyl (6E,9E,12E,15E)-octadecatetraenoate from its geometric isomers in complex mixtures?
- Methodological Answer : High-polarity capillary GC columns (e.g., 100 m cyanopropyl columns) are used for isomer separation. Retention indices and co-elution with authentic standards are compared. Advanced techniques like silver-ion chromatography or tandem MS can resolve co-eluting isomers by exploiting differences in double-bond interactions .
Q. What are the standard protocols for quantifying this compound in biological matrices?
- Methodological Answer : Liquid-liquid extraction followed by derivatization to methyl esters (FAMEs) improves GC-MS detectability. Quantification relies on internal standards (e.g., deuterated analogs) and calibration curves. For phospholipid-bound forms (e.g., DG(18:4/16:0/0:0)), lipidomic workflows using LC-MS/MS are recommended .
Advanced Research Questions
Q. How do experimental conditions (e.g., temperature, light exposure) affect the stability of ethyl (6E,9E,12E,15E)-octadecatetraenoate during in vitro assays?
- Methodological Answer : Stability studies should monitor peroxide formation (via HPLC-UV) and isomerization (via GC-MS). Storage under inert gas (N₂/Ar) at −80°C minimizes oxidation. Light exposure accelerates degradation; amber glassware and antioxidants (e.g., BHT) are advised .
Q. What mechanisms underlie the anti-inflammatory activity of ethyl stearidonate derivatives observed in vivo?
- Methodological Answer : In carrageenan-induced inflammation models, ethyl stearidonate reduces paw edema by modulating prostaglandin pathways. Mechanistic studies should combine lipidomics (to track metabolite shifts) with gene expression analysis (e.g., COX-2, TNF-α) . Synergistic effects with NSAIDs like diclofenac suggest multi-target interactions .
Q. How can researchers resolve contradictions in reported bioactivity data for ethyl stearidonate across different experimental models?
- Methodological Answer : Discrepancies may arise from variations in isomer composition, dosage, or model specificity. Rigorous isomer identification (via 2D-NMR or chiral chromatography) and standardized dosing protocols are critical. Meta-analyses of existing datasets (e.g., anti-inflammatory vs. algicidal studies) can clarify context-dependent effects .
Q. What analytical challenges arise when studying ethyl stearidonate’s role in sphingolipid metabolism?
- Methodological Answer : Sphingolipid-bound forms (e.g., [(6Z,9Z,12Z,15Z)-octadecatetraenoyl]amino derivatives) require specialized LC-MS/MS workflows with collision-induced dissociation (CID) to fragment complex headgroups. Isotopic labeling (e.g., ¹³C-stearidonate) aids in tracking metabolic flux .
Q. Key Research Gaps
Properties
Molecular Formula |
C20H32O2 |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C20H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-19H2,1-2H3/b6-5+,9-8+,12-11+,15-14+ |
InChI Key |
RIDOSNBWMUADGT-SFYIKTPXSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)OCC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)OCC |
Origin of Product |
United States |
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